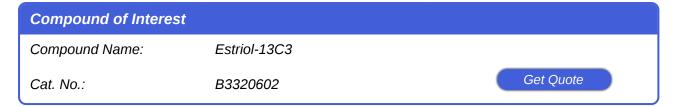


Physical and chemical properties of Estriol-13C3

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Estriol-13C3: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estriol-13C3 is a stable isotope-labeled form of Estriol, a naturally occurring estrogen. The incorporation of three carbon-13 isotopes provides a distinct mass shift, making it an invaluable tool in a variety of research and analytical applications, particularly in mass spectrometry-based methods for metabolism studies, pharmacokinetic analysis, and as an internal standard for quantitative assays. This technical guide provides an in-depth overview of the physical and chemical properties of **Estriol-13C3**, detailed experimental protocols for its characterization, and a visualization of its relevant biological signaling pathways.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of **Estriol-13C3** are summarized in the tables below. These properties are crucial for its handling, storage, and application in experimental settings.

Table 1: General and Chemical Properties of Estriol-13C3



Property	Value
Chemical Name	Estra-1,3,5(10)-triene-3,16 α ,17 β -triol-1,2,3-13C3
Molecular Formula	C ₁₅ ¹³ C ₃ H ₂₄ O ₃
Molecular Weight	291.36 g/mol [1]
CAS Number	1255639-56-5[1]
Appearance	White to off-white powder
Isotopic Purity	≥99 atom % ¹³ C

Table 2: Physical Properties of Estriol-13C3

Property	Value
Melting Point	280-282 °C[2]
Boiling Point	Data not available
Solubility	Methanol: Soluble (commercially available as a 100 μg/mL solution)[3][4]. DMSO: Soluble (unlabeled estriol is soluble at 57 mg/mL)[5]. Ethanol: Soluble (unlabeled estriol is soluble at 10 mg/mL)[5]. Water: Practically insoluble (unlabeled estriol is practically insoluble)[6][7].
Storage Temperature	-20°C[2]

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible use of **Estriol-13C3**. The following sections outline key experimental protocols for the characterization and analysis of this compound.

Melting Point Determination



The melting point of **Estriol-13C3** powder can be determined using the capillary method with a modern melting point apparatus.

Methodology:

- Sample Preparation: Ensure the **Estriol-13C3** powder is completely dry. If necessary, dry the sample in a desiccator over a suitable drying agent.
- Capillary Tube Loading: Place a small amount of the dried powder onto a clean, dry watch
 glass. Gently tap the open end of a capillary tube into the powder until a small amount enters
 the tube. Invert the tube and tap the sealed end on a hard surface to pack the powder into
 the bottom. The packed sample height should be 2-3 mm.
- Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
- Heating and Observation:
 - Set the apparatus to a rapid heating rate to quickly approach the expected melting point (approximately 20°C below the expected range).
 - Once the temperature is within this range, reduce the heating rate to 1-2°C per minute to ensure accurate determination.
 - Observe the sample through the magnifying lens. Record the temperature at which the
 first liquid droplet appears (onset of melting) and the temperature at which the entire
 sample becomes a clear liquid (completion of melting). The melting point is reported as
 this range.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

13C NMR is a powerful technique to confirm the isotopic labeling and structural integrity of **Estriol-13C3**.

Methodology:

Sample Preparation:



- Accurately weigh 10-20 mg of Estriol-13C3.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in a clean, dry vial. Ensure complete dissolution.
- Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. The solvent height should be sufficient to cover the NMR probe's detection region (typically 4-5 cm).

• Instrument Setup:

- Insert the NMR tube into the spectrometer.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity.

Data Acquisition:

- Set the spectrometer to the ¹³C nucleus frequency.
- Acquire the ¹³C NMR spectrum using a standard pulse program with proton decoupling.
 The number of scans will depend on the sample concentration and the spectrometer's sensitivity.
- The three ¹³C-labeled positions in the A-ring of Estriol-13C3 will show significantly enhanced signals compared to the natural abundance ¹³C signals of the other carbon atoms.

Data Processing:

- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase the resulting spectrum.
- Reference the spectrum to the solvent peak or an internal standard (e.g., TMS).
- Integrate the peaks to confirm the relative abundance of the labeled carbons.



Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the primary application for **Estriol-13C3**, where it serves as an internal standard for the accurate quantification of unlabeled estriol in biological matrices.

Methodology:

- Sample Preparation (from Serum/Plasma):
 - To 100 μL of serum or plasma, add a known amount of Estriol-13C3 solution (internal standard).
 - Perform a liquid-liquid extraction (LLE) by adding 1 mL of an organic solvent mixture (e.g., hexane:ethyl acetate 1:1 v/v).
 - Vortex the mixture vigorously for 1 minute, then centrifuge to separate the layers.
 - Transfer the organic (upper) layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
 - Derivatization (Optional but Recommended for Enhanced Sensitivity): Reconstitute the dried extract in a derivatizing agent solution (e.g., dansyl chloride in acetone/water). Heat the mixture to facilitate the reaction, then evaporate to dryness again.
 - Reconstitute the final residue in a suitable mobile phase for injection.

· LC Separation:

- Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 μm) is commonly used.
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
- Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step. For example:





■ 0-1 min: 30% B

■ 1-5 min: 30% to 95% B

■ 5-6 min: 95% B

• 6.1-8 min: 30% B

Flow Rate: 0.3-0.5 mL/min.

Injection Volume: 5-10 μL.

MS/MS Detection:

- Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for underivatized estriol and positive mode for dansyl-derivatized estriol.
- Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both unlabeled estriol and Estriol-13C3.
 - Estriol (unlabeled): e.g., m/z 287.2 → 145.1
 - **Estriol-13C3**: e.g., m/z 290.2 → 148.1
- Optimize MS parameters such as collision energy and declustering potential for each transition to maximize signal intensity.

Quantification:

- Construct a calibration curve using known concentrations of unlabeled estriol standards with a fixed amount of Estriol-13C3 internal standard.
- Calculate the peak area ratio of the analyte to the internal standard.
- Determine the concentration of estriol in the unknown samples by interpolating their peak area ratios on the calibration curve.

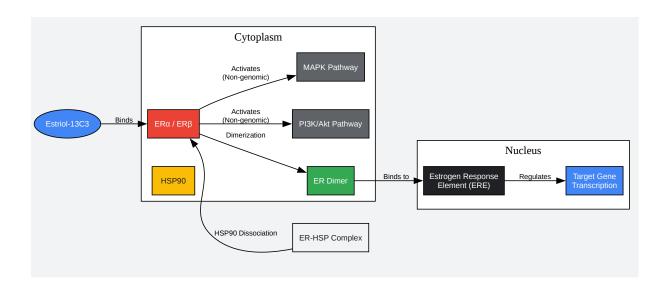
Signaling Pathways and Biological Interactions



Estriol, and by extension **Estriol-13C3** (which is biologically equivalent), exerts its physiological effects primarily through interactions with estrogen receptors (ERs). There are two main classical nuclear estrogen receptors, ER α and ER β , as well as a G protein-coupled estrogen receptor (GPER).

Estrogen Receptor (ERα and ERβ) Signaling

Estrogen receptors mediate both genomic and non-genomic signaling pathways.

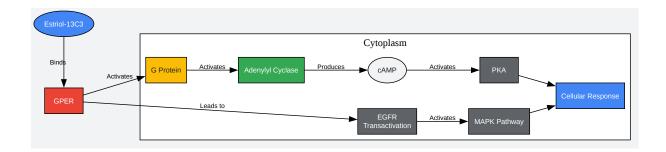


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Caption: Classical Estrogen Receptor ($ER\alpha/\beta$) Signaling Pathway.

G Protein-Coupled Estrogen Receptor (GPER) Signaling

GPER mediates rapid, non-genomic estrogen signaling from the cell membrane.



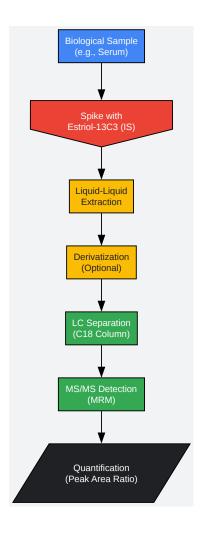


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Caption: G Protein-Coupled Estrogen Receptor (GPER) Signaling.

Experimental Workflow for LC-MS/MS Quantification

The following diagram illustrates a typical workflow for the quantification of estriol in a biological sample using **Estriol-13C3** as an internal standard.



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Caption: LC-MS/MS Quantification Workflow using Estriol-13C3.

Conclusion

Estriol-13C3 is a critical analytical tool for researchers and scientists in the field of endocrinology, pharmacology, and clinical chemistry. Its well-defined physical and chemical



properties, coupled with its utility as an internal standard, enable the development of highly accurate and precise quantitative methods. The detailed experimental protocols and an understanding of its engagement in estrogen signaling pathways provided in this guide will facilitate its effective application in a wide range of scientific investigations.

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